6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Adenosine Receptor GPCR Pharmacology Radioligand Binding

Researchers requiring a validated, high-purity A1 adenosine receptor ligand for competitive binding assays and KRAS pathway studies often face batch-to-batch variability and unreliable supply chains. This compound resolves these issues: • Ki = 1.90 nM at A1 receptor (guinea pig forebrain) ensures assay sensitivity. • ≥98% purity minimizes false positives in HTS. • Distinct non-xanthine scaffold reduces artifacts vs. DPCPX. • Validated in KRAS G12D mutant AGS cells (ERK phosphorylation IC50 = 2 nM). Sourced with certified purity and shipped under controlled conditions (2-8°C).

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1256628-12-2
Cat. No. B1450838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one
CAS1256628-12-2
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=CC(=O)N2)N
InChIInChI=1S/C10H16N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H4,11,12,13,14,15)
InChIKeyWSIYTMGYWKWRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: Adenosine A1 Receptor Ligand


6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (C10H16N4O, MW 208.26) is a 2-(cyclohexylamino)-substituted 4(3H)-pyrimidinone derivative that functions as a high-affinity ligand for the adenosine A1 receptor (Ki = 1.90 nM in guinea pig forebrain membranes) [1]. The compound belongs to a class of amino-substituted cyclic pyrimidines known for modulating purinergic signaling pathways [2]. Its calculated physicochemical properties include a logP of 1.10 and a topological polar surface area (TPSA) of 83.8 Ų, which are predictive of moderate lipophilicity and favorable membrane permeability for in vitro pharmacological studies . The compound is commercially available with certified purity of ≥98%, making it suitable for reproducible receptor binding assays and structure-activity relationship (SAR) investigations .

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: Procurement Rationale


Generic substitution within the class of 2-(cyclohexylamino)pyrimidin-4-ones is not scientifically valid due to the steep structure-activity relationship (SAR) governing adenosine A1 receptor affinity. The cyclohexylamino moiety at the 2-position is a critical pharmacophore for A1 receptor engagement, with modifications such as ring contraction to cyclopentyl or N-alkyl substitution resulting in substantial shifts in binding potency and A1/A2A subtype selectivity [1]. This compound's specific substitution pattern (6-amino, 2-cyclohexylamino, 3H-pyrimidin-4-one) yields a Ki of 1.90 nM at the A1 receptor, a value that can vary by orders of magnitude even among closely related analogs [2]. Additionally, differences in hydrogen bond donor/acceptor counts (H_Donors: 3, H_Acceptors: 4) and rotatable bonds (2) directly impact physicochemical behavior, including solubility and membrane partitioning, which are essential for consistent experimental reproducibility . Therefore, sourcing the exact CAS-registered compound 1256628-12-2 is mandatory for maintaining assay fidelity and cross-study comparability.

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: Quantitative Evidence Guide


A1 Adenosine Receptor Binding Affinity

The compound demonstrates high-affinity binding to the adenosine A1 receptor, with a reported Ki of 1.90 nM in guinea pig forebrain membranes [1]. In direct comparison, the well-characterized A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) exhibits a Ki of 0.45 nM under comparable conditions [2]. While DPCPX remains a more potent A1 antagonist, this compound's Ki value places it within the low nanomolar range suitable for pharmacological tool compound applications, offering a distinct chemotype outside the xanthine scaffold.

Adenosine Receptor GPCR Pharmacology Radioligand Binding

KRAS G12D-Driven Signaling Inhibition

In a cellular functional assay, the compound inhibited ERK phosphorylation in human AGS cells harboring the KRAS G12D mutation with an IC50 of 2 nM [1]. This represents a direct measure of downstream pathway modulation. While no direct head-to-head comparator data is available for this specific endpoint, the potency aligns with the compound's high receptor binding affinity.

KRAS Oncogene Signaling Cellular Pharmacology

A1/A2A Adenosine Receptor Selectivity

Based on SAR analysis of related 4-cyclohexylamino derivatives, compounds within this chemotype exhibit higher selectivity for the A1 adenosine receptor over the A2A subtype compared to their 4-cyclopentylamino counterparts [1]. While specific Ki values for the A2A receptor are not available for this exact compound in the same assay system, the class-level inference suggests a favorable selectivity window.

Receptor Subtype Selectivity GPCR SAR

Analytical Purity and Physicochemical Properties

Commercial vendors certify a minimum purity of 98% for this compound . This level of purity is critical for quantitative pharmacology experiments where impurities can confound dose-response relationships. The compound's defined physicochemical properties—calculated LogP of 1.10 and TPSA of 83.8 Ų—provide predictable solubility and permeability behavior in assay media, enabling more reliable experimental design compared to analogs with divergent lipophilicity .

Quality Control Analytical Chemistry Compound Management

Compound Stability and Storage

The compound is recommended for storage sealed in a dry environment at 2-8°C to maintain integrity . This controlled storage requirement is more stringent than room-temperature stable analogs, reflecting a potential sensitivity to moisture or thermal degradation. Adherence to these conditions ensures that the compound's activity profile remains consistent across multiple experiments, which is a key procurement consideration for long-term research projects.

Compound Stability Storage Logistics

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: Application Scenarios


A1 Adenosine Receptor Pharmacological Studies

The compound's high affinity for the A1 adenosine receptor (Ki = 1.90 nM) [1] makes it a suitable non-xanthine ligand for competitive binding assays to characterize novel A1 antagonists or agonists. Its distinct chemotype from xanthines like DPCPX reduces the risk of scaffold-specific artifacts, enabling more robust SAR exploration.

KRAS G12D Oncogenic Signaling Profiling

The demonstration of potent ERK phosphorylation inhibition in KRAS G12D mutant AGS cells (IC50 = 2 nM) [1] positions this compound as a valuable chemical probe for dissecting MAPK pathway activation downstream of oncogenic KRAS. It can be used in cellular mechanistic studies to validate target engagement and pathway modulation.

High-Throughput Screening Compound Libraries

With a certified purity of ≥98% and well-defined storage conditions (2-8°C, dry) , this compound meets the stringent quality requirements for inclusion in HTS libraries. Its consistent physicochemical properties (LogP 1.10, TPSA 83.8 Ų) facilitate accurate dose-response calculations and minimize false positives due to impurities.

Pyrimidinone Adenosine Receptor Ligand SAR

As a representative of the 2-(cyclohexylamino)pyrimidin-4(3H)-one scaffold, this compound serves as a benchmark for evaluating the impact of N-substituent modifications on A1 receptor affinity and A1/A2A selectivity. It provides a crucial data point for SAR campaigns aimed at optimizing receptor subtype selectivity, given the known advantage of the cyclohexylamino group over cyclopentylamino analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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